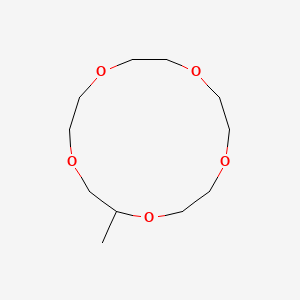
1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-: is a multiply-alkylated cyclopentane (MAC) compound. It is primarily used as a lubricant additive, especially in space applications, due to its excellent lubrication properties and stability under extreme conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is synthesized by reacting cyclopentadiene with alcohols in the presence of a strong base. The reaction products are then hydrogenated to produce the final products, which are a mixture of di-, tri-, tetra-, or penta-alkylated cyclopentanes .
Industrial Production Methods: The industrial production of this compound involves large-scale hydrogenation processes and the use of specialized reactors to ensure the complete conversion of reactants to the desired alkylated cyclopentane products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst is typically used for reduction reactions.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce fully saturated hydrocarbons .
Applications De Recherche Scientifique
Chemistry: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is used as a model compound in studies of lubrication mechanisms and the development of new lubricant additives .
Biology and Medicine: While its primary applications are in the field of lubrication, the compound’s stability and unique properties make it a subject of interest in biological and medical research, particularly in the study of biocompatible lubricants .
Industry: The compound is widely used in the aerospace industry as a lubricant additive for spacecraft components. Its ability to form stable lubrication films under extreme conditions makes it ideal for this application .
Mécanisme D'action
The mechanism by which 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- exerts its effects is primarily through the formation of a solid-liquid composite lubrication film. This film reduces friction and wear between moving parts, thereby enhancing the performance and lifespan of mechanical components . The molecular targets involved include the surfaces of friction pairs, where the compound forms a shear film that dissipates energy and reduces wear .
Comparaison Avec Des Composés Similaires
- 1,3-Didecyl cyclopentane
- 1,3-Dioctyldodecyl cyclopentane
- Other multiply-alkylated cyclopentanes (MACs)
Comparison: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is unique due to its specific alkylation pattern, which provides it with superior lubrication properties compared to other MACs. Its ability to form stable lubrication films and its compatibility with various additives make it a preferred choice in high-performance lubrication applications .
Propriétés
Numéro CAS |
252642-05-0 |
|---|---|
Formule moléculaire |
C65H126 |
Poids moléculaire |
907.7 g/mol |
Nom IUPAC |
1,2,4-tris(2-octyldodecyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C65H126/c1-7-13-19-25-31-34-40-44-50-60(49-43-37-28-22-16-10-4)55-63-58-64(56-61(51-45-38-29-23-17-11-5)53-47-41-35-32-26-20-14-8-2)65(59-63)57-62(52-46-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3/h58,60-62H,7-57,59H2,1-6H3 |
Clé InChI |
QCDVNXCKWMPSNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)CC1=CC(=C(C1)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















